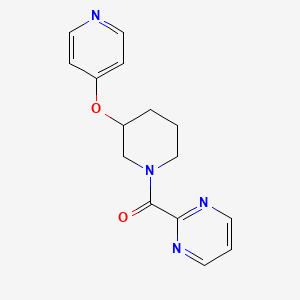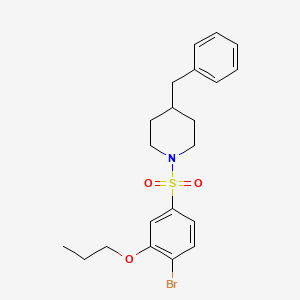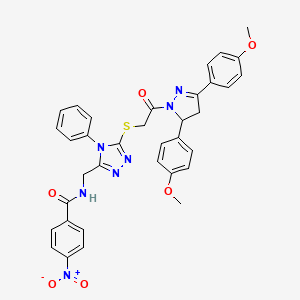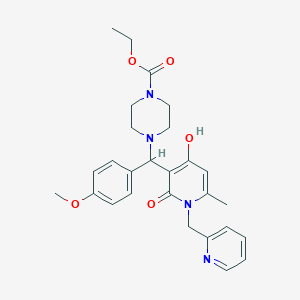
tert-Butyl 1-(pyrimidin-5-yl)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Histamine H4 Receptor Ligands
A study conducted by Altenbach et al. (2008) explores the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). This research focuses on optimizing the potency of these ligands, particularly through modifications of the pyrimidine moiety and the methylpiperazine group. The study highlights the potential of H4R antagonists in anti-inflammatory and antinociceptive applications, demonstrating the relevance of tert-Butyl 1-(pyrimidin-5-yl)hydrazinecarboxylate derivatives in medicinal chemistry (Altenbach et al., 2008).
2. Ratiometric Fluorescent Sensor for Zn(II)
Formica et al. (2018) conducted a study on hydroxypyrazole-based ligands, including tert-butyl 2-[1-[3-(4-cianophenyl)-5-hydroxy-1-phenyl-1H-pyrazol-4-yl]ethylidene]hydrazinecarboxylate. These ligands exhibit fluorescence and can coordinate Zn(II) ions in specific solvents, leading to significant changes in their emission spectra. This property allows these ligands to act as ratiometric fluorescent sensors, which could have practical applications in chemical sensing and analysis (Formica et al., 2018).
3. Synthesis of Hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione
Obreza and Urleb (2003) describe a synthesis method involving tert-butyl 1-hydrazinecarboxylate for producing hexahydropyrrolo [1,2-d][1,2,4]triazine-1,4-dione and related heterocycles. This research indicates the potential of tert-butyl 1-(pyrimidin-5-yl)hydrazinecarboxylate in synthesizing complex heterocyclic compounds, which could have implications in pharmaceutical and organic chemistry (Obreza & Urleb, 2003).
4. Synthesis of Imidazo-azines via Flash Vacuum Thermolysis
A study by Justyna et al. (2017) explores the use of tert-butylimines of various azines, including pyrimidin-2-yl, for synthesizing imidazoazines through flash vacuum thermolysis. This research provides insight into novel methods of synthesizing imidazoazine derivatives, potentially useful in developing new pharmaceuticals or chemical compounds (Justyna et al., 2017).
Propriétés
IUPAC Name |
tert-butyl N-amino-N-pyrimidin-5-ylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)13(10)7-4-11-6-12-5-7/h4-6H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBIDCSYDNRWGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CN=CN=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-(pyrimidin-5-yl)hydrazinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2413445.png)
![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime](/img/structure/B2413446.png)
![1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B2413450.png)




![(E)-2-(4-chlorophenyl)-N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]ethenesulfonamide](/img/structure/B2413455.png)
![3-Cyclohexyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea](/img/structure/B2413457.png)
![2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2413458.png)